Furowanin A

説明

Molecular Structure Analysis

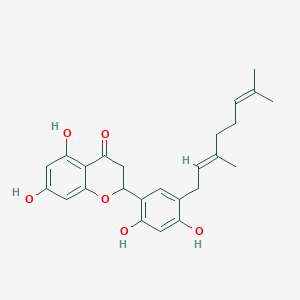

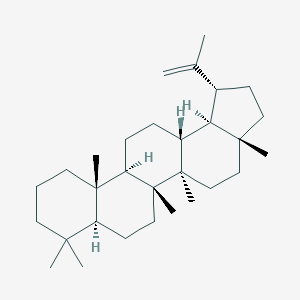

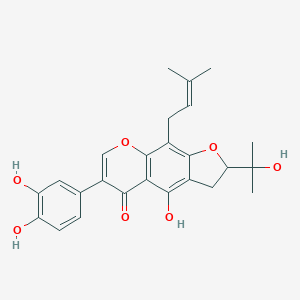

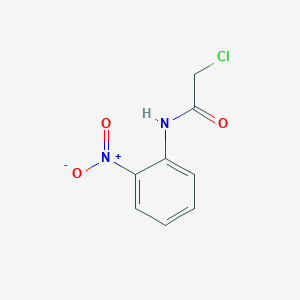

Furowanin A has a molecular weight of 438.47 and its molecular formula is C25H26O7 . It contains a total of 61 bonds, including 35 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ketone (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Furowanin A is a powder that is stable under normal temperatures and pressures . The storage conditions vary depending on the form of the compound. For instance, the powder form can be stored at -20°C for 3 years or at 4°C for 2 years .科学的研究の応用

Anti-Cancer Potential in Colorectal Cancer

Furowanin A, a flavonoid isolated from Millettia pachycarpa Benth, has shown potent anti-neoplastic effects. In colorectal cancer (CRC) cells, it suppresses proliferation, induces apoptosis, promotes autophagy, and blocks cell cycle progression. Furowanin A mediates these effects through the inactivation of the STAT3/Mcl-1 axis, offering promise as a CRC treatment candidate (Ma, Bao, & Gu, 2019).

Targeting Profilin 1 in Colorectal Cancer

In CRC, Furowanin A targets profilin 1 (Pfn1), a gene upregulated by its treatment. This action inhibits cell proliferation, migration, invasion, and epithelial-to-mesenchymal transition, both in vitro and in vivo. High Pfn1 expression in CRC samples correlates with lower stages and longer survival. Knockdown of Pfn1 dampens Furowanin A's anti-cancer activities, while ectopic expression of Pfn1 enhances them (Zhao, Xu, & Lv, 2019).

Anti-Cancer Activity in Osteosarcoma

In osteosarcoma (OS), Furowanin A has demonstrated antiproliferative and pro-apoptotic activities. It targets sphingosine kinase 1 (SphK1), leading to a decrease in viable cell numbers and promoting apoptotic cell death. Overexpression of SphK1 reduces Furowanin A's effectiveness, whereas SphK1 knockdown increases its efficacy, suggesting a potential role in OS treatment (Wei et al., 2019).

Effects on Human Leukemia Cells

Furowanin A, along with other isoflavonoids isolated from Millettia species, has shown significant cytotoxicity against human leukemia HL-60 cells. It induces apoptosis through activation of the caspase-9/caspase-3 pathway, suggesting potential therapeutic applications in leukemia treatment (Ito et al., 2006).

Safety And Hazards

Furowanin A should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of accidental exposure, specific first aid measures are recommended .

特性

IUPAC Name |

6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEQUFXTRAXRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furowanin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

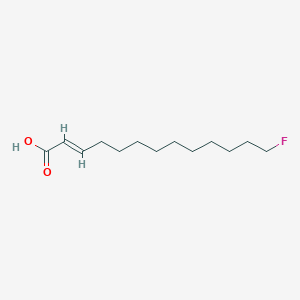

![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)